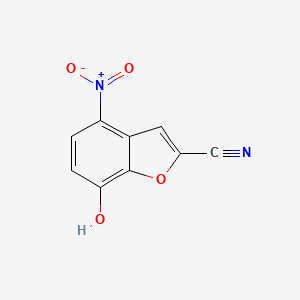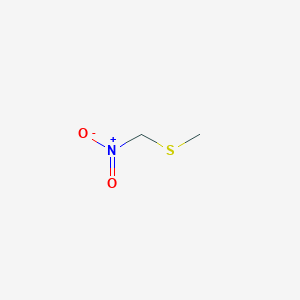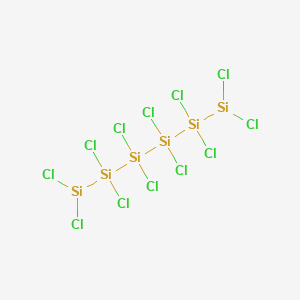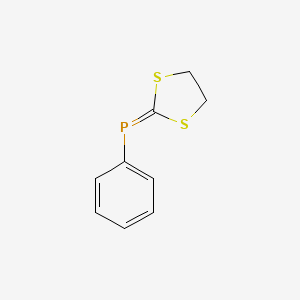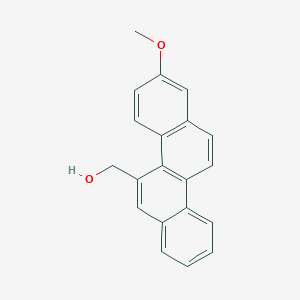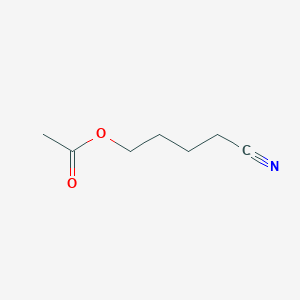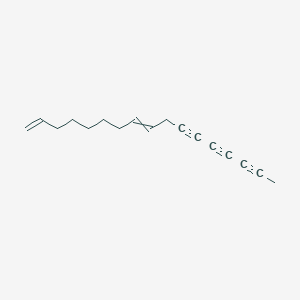
Heptadeca-1,8-diene-11,13,15-triyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadeca-1,8-diene-11,13,15-triyne is an organic compound that belongs to the class of enynes, which are hydrocarbons containing both alkene and alkyne groups. This compound is characterized by its unique structure, which includes multiple double and triple bonds, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadeca-1,8-diene-11,13,15-triyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadeca-1,8-diene-11,13,15-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as amines or halides
Major Products Formed
Oxidation: Diols, ketones
Reduction: Alkanes, alkenes
Substitution: Substituted enynes
Wissenschaftliche Forschungsanwendungen
Heptadeca-1,8-diene-11,13,15-triyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Heptadeca-1,8-diene-11,13,15-triyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Heptadeca-1,8-diene-11,13,15-triyne can be compared with other enynes and polyynes, such as:
Heptadeca-1,8,15-trien-11,13-diyne: Similar structure but with different positions of double and triple bonds.
Heptadec-1,7,9-trien-11,13,15-triyne: Another enyne with a different arrangement of double and triple bonds
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
89913-44-0 |
|---|---|
Molekularformel |
C17H20 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
heptadeca-1,8-dien-11,13,15-triyne |
InChI |
InChI=1S/C17H20/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,15,17H,1,5,7,9,11,13,16H2,2H3 |
InChI-Schlüssel |
FFKAQLNVYWMLFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC#CC#CCC=CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
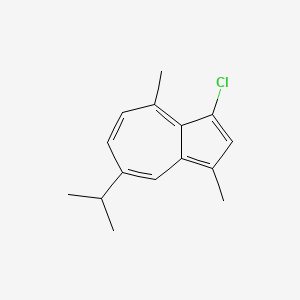

![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)

